molecular formula C18H23NO3 B2606268 3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester CAS No. 815610-22-1

3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester

Cat. No. B2606268
CAS RN: 815610-22-1
M. Wt: 301.386
InChI Key: GMMHPFHYJXLMCG-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester” is a complex organic molecule . The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .


Synthesis Analysis

The synthesis of this compound involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds. This results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo nonane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a benzyl group attached to the 3-position of an azabicyclo[3.3.1]nonane ring. The 9-position of the ring contains an oxo group, and the 1-position is substituted with a carboxylic acid ethyl ester .

Scientific Research Applications

Synthesis and Stereochemistry

The study of 3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester and its derivatives plays a significant role in the exploration of rigid dipeptide mimetics, which are crucial for structure-activity studies in peptide-based drug discovery. Research demonstrates the stereocontrolled synthesis of various stereoisoforms of related compounds, revealing their potential in creating specific and potent biological activities. These synthetic methodologies enable the production of these compounds in gram quantities, facilitating their application in detailed pharmacological and structural studies (Mulzer, Schülzchen, & Bats, 2000; Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Conformational Studies

The structural analysis of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has provided insights into its conformational behavior. NMR spectroscopy studies indicate a flattened chair conformation for the piperidone ring, suggesting specific orientations for functional groups that could impact the molecule's biological interactions and stability (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).

Pharmacological Potentials

Although the initial request excluded information related to drug use, dosage, and side effects, it's notable that research into related structures has explored their pharmacological properties. For instance, studies on derivatives have examined their potential in inducing behavioral alteration, analgesic, and neuroleptic activities, albeit these investigations are tangentially related to the specific compound and thus highlight the broader relevance of this chemical class in medicinal chemistry (Iriepa et al., 1995).

Molecular Structure and Reactivity

Research into the molecular structure and reactivity of related compounds, such as the synthesis of benzo[c]azocanones and their behavior under specific conditions, offers foundational knowledge that could be applied to the study and application of this compound. These studies contribute to our understanding of the compound's potential reactivity and structural flexibility, which are essential for its application in synthetic organic chemistry and drug development (Behler, Habecker, Saak, Klüner, & Christoffers, 2011).

Future Directions

The azabicyclo[3.3.1]nonane ring system is an enticing target for organic chemists due to its structural complexity and prevalence in biologically significant indole-based natural products. Future research may explore new synthetic strategies for accessing this ring system .

properties

IUPAC Name

ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMHPFHYJXLMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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